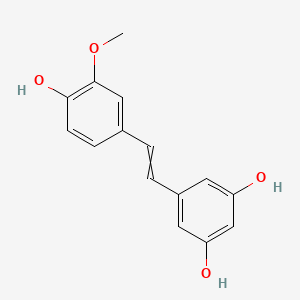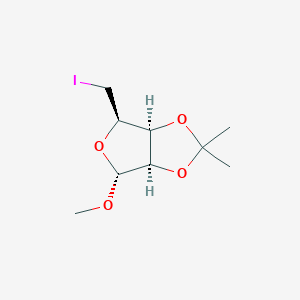
Methyl 5-deoxy-5-iodo-2,3-O-isopropylidene-alpha-L-lyxofuranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-deoxy-5-iodo-2,3-O-isopropylidene-alpha-L-lyxofuranoside is a synthetic compound with the molecular formula C9H15IO4 and a molecular weight of 314.12 g/mol . It is a halogenated sugar derivative, specifically an iodo sugar, and is used in various chemical and biological research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-deoxy-5-iodo-2,3-O-isopropylidene-alpha-L-lyxofuranoside typically involves the iodination of a precursor compound, such as Methyl 2,3-O-isopropylidene-alpha-L-lyxofuranoside . The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite . The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity . The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-deoxy-5-iodo-2,3-O-isopropylidene-alpha-L-lyxofuranoside undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or pyridine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in an organic solvent.
Major Products Formed
Substitution: Formation of substituted derivatives with nucleophiles.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of deiodinated derivatives.
Applications De Recherche Scientifique
Methyl 5-deoxy-5-iodo-2,3-O-isopropylidene-alpha-L-lyxofuranoside is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of Methyl 5-deoxy-5-iodo-2,3-O-isopropylidene-alpha-L-lyxofuranoside involves its interaction with specific molecular targets, such as enzymes or receptors . The iodine atom plays a crucial role in these interactions, often acting as a leaving group in substitution reactions or as a site for oxidation or reduction . The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside
- Methyl 2,3-O-isopropylidene-5-O-tosyl-beta-D-ribofuranoside
- Methyl 2,3-O-isopropylidene-5-O-mesyl-beta-D-ribofuranoside
Uniqueness
Methyl 5-deoxy-5-iodo-2,3-O-isopropylidene-alpha-L-lyxofuranoside is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it valuable in specific research applications where halogenated sugars are required .
Propriétés
Formule moléculaire |
C9H15IO4 |
|---|---|
Poids moléculaire |
314.12 g/mol |
Nom IUPAC |
(3aR,4R,6R,6aS)-6-(iodomethyl)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole |
InChI |
InChI=1S/C9H15IO4/c1-9(2)13-6-5(4-10)12-8(11-3)7(6)14-9/h5-8H,4H2,1-3H3/t5-,6+,7+,8+/m0/s1 |
Clé InChI |
AAEYGFITCYWQDV-LXGUWJNJSA-N |
SMILES isomérique |
CC1(O[C@@H]2[C@@H](O[C@H]([C@@H]2O1)OC)CI)C |
SMILES canonique |
CC1(OC2C(OC(C2O1)OC)CI)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


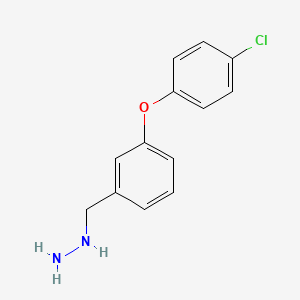
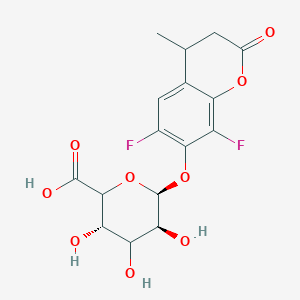
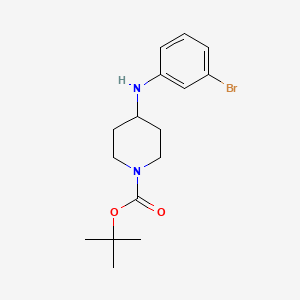
![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-{[(R)-{5-ethyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12436022.png)
![4-[2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B12436029.png)
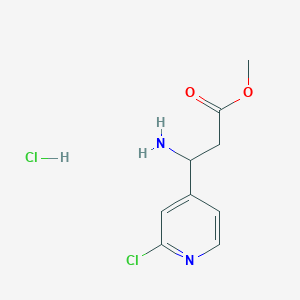

![(2-{[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy}ethyl)trimethylaminyl](/img/structure/B12436035.png)
![6-{1-[(9aR,11aR)-4-hydroxy-9a,11a-dimethyl-9-oxo-1H,2H,3H,3aH,3bH,4H,8H,9bH,10H,11H-cyclopenta[a]phenanthren-1-yl]ethyl}-4-methyl-3-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-5,6-dihydropyran-2-one](/img/structure/B12436039.png)
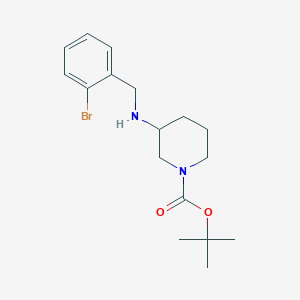
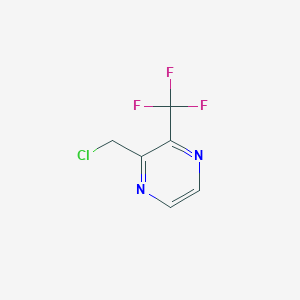
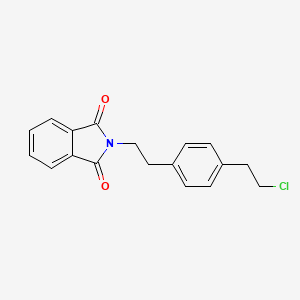
![Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate](/img/structure/B12436078.png)
